17|A-Carboxy-17|A-formyloxy Dexamethasone
Description
Contextualization of Corticosteroid Structural Modifications in Academic Research
Corticosteroids are a class of steroid hormones that are fundamental in various physiological processes. In academic and pharmaceutical research, the chemical structures of natural corticosteroids, like cortisol, are frequently modified to enhance their therapeutic properties. nih.govyoutube.com The primary goal of these structural alterations is to increase anti-inflammatory potency while minimizing or separating it from metabolic side effects. researchgate.net
Key structural modifications include the introduction of a double bond between carbon 1 and 2 of the steroid's A-ring, as seen in prednisone (B1679067) and prednisolone, and the addition of fluorine or methyl groups at various positions. nih.gov For instance, the presence of a 9α-fluoro group significantly enhances glucocorticoid activity. nih.govchemicalbook.com These modifications are driven by a need to improve receptor affinity and selectivity for the glucocorticoid receptor (GR) over other steroid receptors, such as the mineralocorticoid receptor (MR). researchgate.net The binding of a corticosteroid to the GR initiates a cascade of genomic actions, leading to the repression of pro-inflammatory genes and the activation of anti-inflammatory genes. nih.govnih.gov The discovery of multiple GR isoforms, generated through alternative splicing and translation, has further deepened the understanding of how these drugs exert their diverse effects, providing more targets for specifically designed molecules. nih.govoup.com
Significance of Dexamethasone (B1670325) Derivatives in Chemical and Biochemical Investigations
Dexamethasone, a synthetic glucocorticoid featuring a 9α-fluoro and a 16α-methyl group, is a potent anti-inflammatory agent and a frequent subject of chemical modification. chemicalbook.com Researchers synthesize Dexamethasone derivatives for various investigative purposes, including improving its physical properties and developing targeted drug delivery systems. nih.govresearchgate.net A significant challenge with Dexamethasone is its low water solubility, which can limit its application in certain formulations. nih.gov To overcome this, scientists create more water-soluble derivatives, such as Dexamethasone sodium phosphate, or conjugate Dexamethasone with polymers. nih.govnih.gov
The creation of derivatives is also crucial for studying metabolic pathways. The compound 17α-Carboxy-17α-formyloxy Dexamethasone is identified in scientific literature as a metabolite of Dexamethasone. scbt.com This makes it a significant compound for biochemical investigations into how Dexamethasone is processed and broken down in biological systems. nih.gov Studying such metabolites helps to build a comprehensive picture of a drug's lifecycle and its effects within the body. nih.gov
Furthermore, derivatives are synthesized to probe structure-activity relationships, helping to understand how different chemical groups on the steroid nucleus influence binding to the glucocorticoid receptor and subsequent biological activity. researchgate.netnih.gov For example, studies on 17β-carboxamide analogues of Dexamethasone have explored how modifications at the C-17 position affect receptor binding and immunosuppressive activity. nih.gov Other research has involved creating Dexamethasone derivatives that can self-assemble into hydrogels for potential use in localized therapies. frontiersin.org
Research Data and Compound Properties
To facilitate a deeper understanding, the following tables provide specific data related to 17α-Carboxy-17α-formyloxy Dexamethasone and other relevant derivatives mentioned in research.
Table 1: Physicochemical Properties of 17α-Carboxy-17α-formyloxy Dexamethasone
| Property | Value | Source(s) |
| CAS Number | 473273-04-0 | scbt.comsynthinkchemicals.com |
| Molecular Formula | C₂₂H₂₇FO₆ | scbt.comsynthinkchemicals.comnih.gov |
| Molecular Weight | 406.44 g/mol | scbt.comsynthinkchemicals.comnih.gov |
| IUPAC Name | (11β,16α,17α)-9-fluoro-17-(formyloxy)-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | sigmaaldrich.com |
| Synonyms | Dexamethasone 17-Formyloxy-17-Acid, 9-Fluoro-17-(formyloxy)-11-hydroxy-16-methyl-3-oxo-(11β,16α,17α)-androsta-1,4-diene-17-carboxylic Acid | scbt.comsynthinkchemicals.comcymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Melting Point | 215-217 °C | sigmaaldrich.com |
Table 2: Examples of Dexamethasone Derivatives in Research
| Derivative Name | Research Focus | Key Findings | Source(s) |
| Succinyl Dexamethasone (SucDEX) | Polymer Conjugation | Used as a linker to introduce a carboxyl function to Dexamethasone for conjugation with chitosan, forming a potential drug delivery system. | mdpi.com |
| 17β-carboxamide analogues of Dexamethasone | Structure-Activity Relationship | These analogues bound with similar affinities to glucocorticoid receptors as natural glucocorticoids and inhibited mitogen-induced blastogenesis. | nih.gov |
| Dexamethasone-fatty acid esters (e.g., Dex-SA, Dex-GA) | Self-Assembling Hydrogels | Derivatives formed by esterification with fatty acids could spontaneously form hydrogels via auto-hydrolysis, demonstrating potential for novel biomaterials. | frontiersin.org |
| 17-oxo Dexamethasone | Degradation/Impurity Analysis | Identified as an oxidative degradation impurity of Dexamethasone, particularly relevant for quality control of sterilized active pharmaceutical ingredients. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO6/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,18(27)28)29-11-24/h6-7,9,11-12,15-17,26H,4-5,8,10H2,1-3H3,(H,27,28)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMUBZJVZDQGKL-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471239 | |
| Record name | 17|A-Carboxy-17|A-formyloxy Dexamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473273-04-0 | |
| Record name | 17beta-Carboxy-17alpha-formyloxy dexamethasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473273040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17|A-Carboxy-17|A-formyloxy Dexamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.BETA.-CARBOXY-17.ALPHA.-FORMYLOXY DEXAMETHASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DN63CR9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Formation Pathways of 17α Carboxy 17α Formyloxy Dexamethasone
Formation as an Oxidative Degradation Product of Dexamethasone (B1670325)
The presence of 17α-Carboxy-17α-formyloxy Dexamethasone is primarily linked to the oxidative degradation of dexamethasone. Its formation is a key concern in the stability and impurity profiling of dexamethasone-containing pharmaceutical products.
Identification in Dexamethasone Stability Studies and Impurity Profiling
Stability studies are crucial for ensuring the safety and efficacy of pharmaceutical products. During these studies, various analytical techniques are employed to detect and identify any degradation products that may form over time or under stress conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been a pivotal tool in identifying dexamethasone degradation products. In one study, dexamethasone was found to degrade into 13 major degradation products in phosphate-buffered saline (PBS) under conditions of varying time, temperature (25, 37, and 45°C), and light exposure. nih.govresearchgate.netarvojournals.org The identity of 17β-carboxy-17α-formyloxy dexamethasone as one of these degradation products was definitively confirmed through the co-injection of an authentic, synthetically prepared standard. researchgate.net
High-Performance Liquid Chromatography (HPLC) methods with stability-indicating capabilities have also been developed to separate dexamethasone from its process impurities and degradation products. nih.govresearchgate.netresearchgate.netsciencescholar.ussciencescholar.us These methods are essential for monitoring the purity of dexamethasone in various formulations, including those for otic suspensions and drug-eluting stents. nih.govresearchgate.netsciencescholar.ussciencescholar.us Forced degradation studies, which involve subjecting the drug to harsh conditions such as acid, base, oxidation, and heat, are integral to validating these analytical methods and ensuring they can effectively separate the parent drug from any potential degradants, including 17α-Carboxy-17α-formyloxy Dexamethasone. researchgate.netsciencescholar.ussciencescholar.us
The table below summarizes findings from various stability studies where dexamethasone degradation products were identified.
| Study Type | Conditions | Key Findings | Reference |
| Degradation in PBS | Time, temperature (25, 37, 45°C), light exposure | Identified 13 major degradation products. | nih.govresearchgate.netarvojournals.org |
| Oxidative Degradation | Air exposure in aqueous suspension | Formation of 17α-formyloxy-17β-carboxylic acid confirmed. | nih.gov |
| Forced Degradation for HPLC Method Validation | Acidic, basic, oxidative, thermal, and UV stress | Confirmed the stability-indicating nature of the analytical method for separating dexamethasone from its impurities. | researchgate.netsciencescholar.ussciencescholar.us |
| Biodegradation | In vitro liver degradation studies | Identified 17-oxodexamethasone as a degradation product, a potential precursor to further oxidation. | researchgate.net |
Proposed Mechanistic Pathways of Oxidative Formation
The formation of 17α-Carboxy-17α-formyloxy Dexamethasone from dexamethasone is not a simple, single-step process. It is believed to occur through a series of complex reactions, with a Baeyer-Villiger-type oxidation being a key step.
The Baeyer-Villiger oxidation is a well-established organic reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, leading to the formation of an ester or a lactone. nih.gov In the context of dexamethasone degradation, this type of oxidation is proposed to occur on the C-17 side chain.
The process likely begins with the oxidation of the dihydroxyacetone side chain of dexamethasone to form a keto-aldehyde intermediate. This intermediate then undergoes a Baeyer-Villiger-type oxidation, resulting in the formation of a mixed anhydride (B1165640). nih.gov This reaction is a critical step in the cleavage and rearrangement of the side chain, setting the stage for the subsequent formation of the final product. The biotransformation of other C19 steroids by microorganisms has also been shown to proceed via Baeyer-Villiger oxidation, leading to the formation of D-ring δ-lactones, highlighting the relevance of this reaction in steroid metabolism and degradation. mdpi.com
Following the Baeyer-Villiger-type oxidation and the formation of the mixed anhydride, an intramolecular formyl transfer is proposed to occur. nih.gov In this step, the formyl group from the mixed anhydride migrates to the adjacent 17α-hydroxyl group. This rearrangement leads to the formation of the stable 17α-formyloxy-17β-carboxylic acid structure of the final degradation product.
To support this proposed pathway, an authentic sample of 17α-Carboxy-17α-formyloxy Dexamethasone has been synthesized. This synthesis involved reacting the corresponding 17β-carboxylic acid with N,N'-carbonyldiimidazole, followed by treatment with triethylammonium (B8662869) formate (B1220265) to generate the transient mixed anhydride, which then rearranged to the final product. nih.gov This synthetic work provides strong evidence for the proposed mechanism involving a Baeyer-Villiger oxidation followed by an intramolecular formyl transfer.
Research into Analogous Corticosteroid Ester Synthesis Relevant to 17-Substitutions
The synthesis of corticosteroid esters, particularly at the 17-position, is an active area of research driven by the desire to develop new drugs with improved properties. The methodologies employed in this field can provide insights into the formation and synthesis of complex structures like 17α-Carboxy-17α-formyloxy Dexamethasone.
General Synthetic Methodologies for Steroid Esters and Conjugates
The synthesis of steroid esters often involves the reaction of a steroid alcohol with a carboxylic acid or its derivative. Several methods have been developed to achieve this transformation with high efficiency and selectivity.
Carbodiimide (B86325) chemistry is another widely used method for the synthesis of steroid conjugates. mdpi.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate carboxyl groups, which can then react with the hydroxyl groups on the steroid to form an ester linkage. mdpi.com
The table below outlines some general methods for the synthesis of steroid esters.
| Method | Description | Key Considerations | Reference |
| Cyclic Orthoester Intermediate | Reaction of a 17,21-dihydroxy steroid with an orthoester, followed by acidic hydrolysis. | Potential for 21-ester by-product formation. | nih.gov |
| Carbodiimide Coupling | Use of coupling agents like DCC or EDC to facilitate ester formation between a steroid alcohol and a carboxylic acid. | A versatile method for creating various steroid conjugates. | mdpi.com |
| Periodic Acid Oxidation | Oxidation of the corticosteroid side chain to form a 17β-carboxylic acid, which can then be activated and coupled with various amines to form amides. | Useful for creating 17-carboxamide derivatives. | nih.gov |
| Acylation with Acid Chlorides/Anhydrides | Direct acylation of steroid hydroxyl groups using reactive acylating agents. | Can be a straightforward method, but may require protection of other reactive functional groups. | nih.gov |
The study of these synthetic methods not only aids in the development of new therapeutic agents but also provides a deeper understanding of the chemical transformations that steroids like dexamethasone can undergo, including the complex degradation pathways that lead to the formation of impurities such as 17α-Carboxy-17α-formyloxy Dexamethasone.
Chemoenzymatic Synthesis Strategies for Dexamethasone Analogs
Chemoenzymatic synthesis provides an effective and concise approach for producing a variety of steroidal products, including analogs of dexamethasone. rsc.org This strategy leverages the high selectivity of enzymes for certain steps in a multi-stage chemical synthesis, overcoming challenges associated with purely chemical methods, such as protecting and deprotecting sensitive functional groups. taylorfrancis.com The synthesis of dexamethasone conjugates, for instance, often employs chemical reactions to link dexamethasone to other molecules or polymers, thereby modifying its properties. researchgate.netnih.gov
One common chemical modification involves the C-21 hydroxyl group. For example, Dexamethasone-21-hemisuccinate can be synthesized by reacting dexamethasone with succinic anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in an acetone (B3395972) solvent. mdpi.com This process attaches a succinyl linker to the dexamethasone molecule, which can then be used for further conjugation. mdpi.com Other methods for creating dexamethasone conjugates include carbodiimide chemistry, solid-phase synthesis, and various "click chemistry" reactions, which offer efficient and specific ways to create complex derivatives. researchgate.netnih.govnih.gov These synthetic approaches are crucial for developing targeted drug delivery systems and modifying the pharmacokinetic profile of the parent steroid. researchgate.netnih.gov
Biocatalytic Approaches to Steroid Modification Leading to Dexamethasone Derivatives
Biocatalysis has emerged as a powerful tool for enhancing the selectivity, efficiency, and sustainability of steroid modifications. rsc.org The use of microorganisms and isolated enzymes allows for specific chemical alterations to the complex steroid nucleus that are often difficult to achieve through traditional chemical synthesis. researchfloor.org These biological systems offer mild reaction conditions and exceptional regio- and stereoselectivity, making them ideal for producing novel steroid derivatives with potentially improved therapeutic properties. rsc.orgtaylorfrancis.com
Microbial Biotransformation Systems for Corticosteroids
Microbial biotransformation is a well-established and valuable method for producing new and useful steroid compounds. researchfloor.org Various microorganisms, particularly bacteria and fungi, possess diverse enzymatic machinery capable of performing specific modifications on corticosteroid substrates like dexamethasone. researchgate.net These transformations include hydroxylation, dehydrogenation, and oxidation, leading to a range of derivatives. researchgate.net
A notable example is the biotransformation of dexamethasone by the bacterium Bacillus subtilis (ATCC 6051). Incubation of dexamethasone with this microorganism yields several new compounds, demonstrating its potential as a metabolic model for synthetic glucocorticoids. researchgate.net Another key organism, Bacillus megaterium, has been used to express specific enzymes, such as the steroid hydroxylase CYP106A2, for targeted modifications. nih.gov This system has been shown to perform highly selective 15β-hydroxylation of dexamethasone. nih.gov The development of such whole-cell systems is a promising avenue for generating novel dexamethasone derivatives for drug discovery. nih.gov
Interactive Data Table: Microbial Biotransformation of Dexamethasone
| Microorganism | Substrate | Key Transformation(s) | Products | Reference |
| Bacillus subtilis (ATCC 6051) | Dexamethasone | Hydroxylation, Oxidation | 6-hydroxydexamethasone, 17-oxodexamethasone, 6-hydroxy-17-oxodexamethasone | researchgate.net |
| Bacillus megaterium (CYP106A2) | Dexamethasone | 15β-hydroxylation | 15β-hydroxy dexamethasone | nih.gov |
| Nocardioides simplex | Corticosteroid Precursors | Δ1,2-dehydrogenation | Prednisone (B1679067), Prednisolone | researchfloor.orgnih.gov |
Enzymatic Modification of Steroid Nucleus
The use of isolated enzymes offers a more controlled approach to modifying the steroid nucleus compared to whole-cell biotransformation. taylorfrancis.com Recent advances in biocatalysis have focused on identifying and engineering novel enzymes to enhance their activity and selectivity for steroid modifications. rsc.org Hydroxylation is one of the most critical reactions in modifying the steroid scaffold, as the addition of hydroxyl groups significantly influences the biological activity, polarity, and solubility of the resulting compounds. rsc.orgresearchgate.net
Cytochrome P450 monooxygenases (P450s) are a key class of enzymes used for this purpose. For example, a reconstituted P450 system containing CYP106A2 from Bacillus megaterium has been characterized for its ability to selectively hydroxylate dexamethasone at the 15β position. nih.gov Other enzyme classes, such as ketosteroid dehydrogenases (KstDs), are vital for reactions like Δ1,2-dehydrogenation, a crucial step in the synthesis of many potent corticosteroids. rsc.org The enzymatic synthesis of steroids not only broadens the scope of possible derivatives but also paves the way for generating novel compounds with improved therapeutic profiles. rsc.org
Interactive Data Table: Key Enzymes in Dexamethasone Analog Synthesis
| Enzyme Class | Specific Enzyme (Source) | Reaction Type | Position(s) Modified | Reference |
| Cytochrome P450 | CYP106A2 (Bacillus megaterium) | Hydroxylation | 15β | nih.gov |
| Ketosteroid Dehydrogenase | KstD (Nocardioides simplex) | Dehydrogenation | C1-C2 | rsc.org |
| Hydroxysteroid Dehydrogenase | 20β-HSD (Streptomyces hydrogenans) | Reduction | C20 | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 17α Carboxy 17α Formyloxy Dexamethasone
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of an unknown compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 17α-Carboxy-17α-formyloxy Dexamethasone (B1670325), HRMS provides the exact mass, which is used to confirm its molecular formula, C22H27FO6. lgcstandards.compharmaffiliates.comsynthinkchemicals.com
| Property | Data | Source(s) |
| Molecular Formula | C22H27FO6 | lgcstandards.compharmaffiliates.comsynthinkchemicals.com |
| Nominal Mass | 406 g/mol | lgcstandards.com |
| Molecular Weight | 406.44 g/mol | pharmaffiliates.comsynthinkchemicals.com |
| Monoisotopic Mass | 406.1792 u | lgcstandards.comlgcstandards.com |
Electrospray Ionization (ESI) is a soft ionization technique widely employed for the analysis of relatively polar, large, and thermally labile molecules such as corticosteroids and their derivatives. nih.govnih.gov This method is ideal for generating intact molecular ions from solution, minimizing in-source fragmentation. nih.gov In the analysis of Dexamethasone and its analogues, ESI typically produces a protonated molecular ion, [M+H]+, in positive ion mode. researchgate.net For 17α-Carboxy-17α-formyloxy Dexamethasone (MW 406.44), the expected protonated molecule would be observed at an m/z of 407.1865. The formation of other adducts, such as sodium [M+Na]+ (m/z 429.1685) or potassium [M+K]+ (m/z 445.1424), is also common and can aid in confirming the molecular weight. researchgate.net The gentle nature of ESI-MS ensures that the molecular ion is the most prominent or base peak in the spectrum, providing a clear indication of the compound's molecular weight. researchgate.net
Electron Impact (EI) is a classic, high-energy ionization technique. While powerful for the structural analysis of volatile, thermally stable, small molecules, its application to complex corticosteroids like 17α-Carboxy-17α-formyloxy Dexamethasone is limited. The high energy of the electron beam (typically 70 eV) induces extensive fragmentation, often leading to the complete absence of the molecular ion peak. This makes it difficult to determine the molecular weight of the parent compound directly. Instead, the resulting mass spectrum is a complex fingerprint of fragment ions, which can be challenging to interpret without reference spectra. For corticosteroids, chemical derivatization may be employed to enhance their electrophilicity for analysis by related techniques like electron capture negative chemical ionization mass spectrometry. nih.gov However, for primary structural determination of novel or uncharacterized steroid derivatives, softer ionization methods like ESI are generally preferred.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of pharmaceutical impurities. researchgate.netnih.gov This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov As 17α-Carboxy-17α-formyloxy Dexamethasone is a known impurity of Dexamethasone, LC-MS/MS methods are developed to separate it from the active pharmaceutical ingredient (API) and other related substances. pharmaffiliates.comresearchgate.net
A typical LC-MS/MS method involves:
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18 or C8) is used to separate the more polar impurity from the less polar Dexamethasone parent drug. nih.gov
Selective Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]+ ion at m/z 407.2) is selected and fragmented to produce a characteristic product ion. This transition is unique to the target analyte, providing exceptional selectivity and minimizing matrix interference. nih.govendocrine-abstracts.org
Quantification: The method is validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net This allows for the precise measurement of the impurity's concentration, ensuring it remains within acceptable limits in pharmaceutical formulations. LC-MS/MS methods for Dexamethasone have been validated with analytical ranges as low as 7.8–500 ng/mL. nih.gov
| Parameter | Description | Source(s) |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |
| Separation Mode | Reversed-Phase HPLC (e.g., C18 column) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Application | Detection and quantification of the impurity in Dexamethasone API and formulations. | pharmaffiliates.comresearchgate.net |
Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment a selected precursor ion, yielding structural information. researchgate.netnih.gov The fragmentation pattern of 17α-Carboxy-17α-formyloxy Dexamethasone can be predicted based on its structure and the known fragmentation of Dexamethasone. The carbon-fluorine bond at the C9 position in Dexamethasone is known to be labile under CID conditions, resulting in a characteristic neutral loss of hydrogen fluoride (B91410) (HF), which corresponds to a loss of 20 Da. researchgate.net
For the [M+H]+ ion of 17α-Carboxy-17α-formyloxy Dexamethasone (m/z 407.2), key fragmentation pathways would include:
Loss of the formyl group as formic acid (HCOOH, 46 Da).
Loss of the carboxyl group as CO2 (44 Da) or H2O and CO (46 Da).
Sequential losses of water (H2O, 18 Da) from the hydroxyl groups.
The characteristic loss of HF (20 Da) from the steroid backbone.
Analyzing these specific neutral losses and the resulting fragment ions allows for the confident identification of the compound, even in complex mixtures. researchgate.net
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Source(s) |
| 407.2 | HCOOH (Formic Acid) | 361.2 | |
| 407.2 | HF (Hydrogen Fluoride) | 387.2 | researchgate.net |
| 407.2 | H2O (Water) | 389.2 | |
| 387.2 | H2O (Water) | 369.2 | researchgate.net |
| 361.2 | CO2 (Carbon Dioxide) | 317.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum would confirm the presence of the formyloxy group and the absence of the C21-CH2OH group found in Dexamethasone.
Formyl Proton (-OCHO): A distinct singlet would appear in the downfield region, typically around δ 8.0-8.5 ppm, characteristic of a formate (B1220265) ester proton.
Dexamethasone Backbone: The complex multiplet signals for the steroid core would remain largely similar to those of Dexamethasone. chemicalbook.com
Disappearance of Signals: The signals corresponding to the C21 methylene (B1212753) protons (CH2OH) of Dexamethasone, typically found around δ 4.1-4.8 ppm, would be absent. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, offering definitive proof of the structural modification at C17.
Formyl Carbonyl: A signal for the formyl carbon (O-C HO) would be expected around δ 160-165 ppm.
Carboxyl Carbon: The new quaternary carboxyl carbon (-C OOH) at C17 would appear in the downfield region, typically δ 170-180 ppm.
C17 and C21 Shifts: The chemical shift of C17 would be significantly altered due to the change in substituents. The signal for C21 (CH2OH) in Dexamethasone, usually around δ 64 ppm, would be absent. chemicalbook.com The presence of these new signals, coupled with the disappearance of the C21 signals, provides conclusive evidence for the structure of 17α-Carboxy-17α-formyloxy Dexamethasone.
| Predicted ¹H NMR Chemical Shifts (in DMSO-d6) | |
| Proton | Predicted δ (ppm) |
| Formyl-H (-OCHO) | ~8.2 (singlet) |
| Olefinic-H (C1, C4) | ~6.0-7.3 (multiplets) |
| 11-OH | ~5.3 (singlet) |
| Steroid Backbone | ~1.0-3.0 (complex multiplets) |
| Methyl Protons (C18, C19, C16-CH3) | ~0.8-1.5 (singlets/doublet) |
| Predicted ¹³C NMR Chemical Shifts (in DMSO-d6) | |
| Carbon | Predicted δ (ppm) |
| C3 (Ketone) | ~186 |
| Carboxyl C=O | ~175 |
| Formyl C=O | ~162 |
| C1, C4, C5 | ~120-170 |
| C9 (with F attachment) | ~95-105 (doublet, J-C-F) |
| C17 | ~90-95 |
| Steroid Backbone | ~15-75 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Proton and Carbon Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like steroids. nih.goviosrjournals.org Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton couplings within a molecule, typically through two or three bonds. iosrjournals.orglibretexts.org
In the analysis of a dexamethasone derivative such as 17α-Carboxy-17α-formyloxy Dexamethasone, a COSY spectrum would display diagonal peaks corresponding to the one-dimensional ¹H NMR spectrum and cross-peaks that indicate scalar coupling between protons. libretexts.org For instance, a cross-peak between a proton signal at δ 4.85 ppm and signals at δ 2.49 and 2.65 ppm would indicate that the proton at 4.85 ppm is coupled to two other protons with those chemical shifts. iosrjournals.org This information is crucial for tracing the connectivity of the steroid's carbon skeleton.
By integrating data from COSY and other 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. mdpi.com This detailed assignment is the foundation for definitive structural confirmation and stereochemical analysis.
Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Dexamethasone Core Structure
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) |
| C1 | 2.49 (α), 2.65 (β) | 35.2 | H-2 |
| C2 | 4.85 | 103.8 | H-1α, H-1β |
| C4 | 6.32 | 128.5 | None |
| C5 | - | 168.7 | - |
| C6 | - | 32.9 | - |
| C7 | 2.06 (α), 2.66 (β) | 31.5 | H-6, H-8 |
| C8 | 1.88 | 35.8 | H-7α, H-7β, H-9, H-14 |
| C9 | - | 91.1 | - |
| C10 | - | 43.4 | - |
| C11 | - | 68.3 | H-12 |
| C12 | - | 48.2 | H-11 |
| C14 | - | 50.1 | H-8, H-15 |
| C15 | - | 23.1 | H-14, H-16 |
| C16 | - | 34.2 | H-15, H-17 |
| C17 | - | 90.4 | H-16 |
| C18 (CH₃) | 0.89 | 16.5 | - |
| C19 (CH₃) | 1.52 | 18.9 | - |
| C20 (C=O) | - | 204.5 | - |
| C21 | - | - | - |
| 16-CH₃ | - | 15.4 | - |
Note: This table is illustrative for a general dexamethasone core and specific shifts for 17α-Carboxy-17α-formyloxy Dexamethasone would require experimental data for the specific compound.
Stereochemical Assignment through NMR Data
NMR spectroscopy is indispensable for determining the stereochemistry of steroids. nih.gov The relative configuration of substituents and the conformation of the steroid rings can be elucidated using coupling constants (³J) and the Nuclear Overhauser Effect (NOE). rsc.orguzh.ch
The Karplus equation relates the dihedral angle between two vicinal protons to their scalar coupling constant (³J). rsc.org By measuring these coupling constants from high-resolution 1D or 2D NMR spectra, the relative orientations of protons on the steroid backbone can be determined, which in turn defines the stereochemistry at various chiral centers.
Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR technique, provides through-space correlations between protons that are in close proximity, typically within 5 Å. rsc.org The presence of a NOESY cross-peak between two protons indicates their spatial closeness, which is invaluable for assigning stereochemistry, particularly at quaternary carbons or for determining the orientation of substituents. For example, NOE data can definitively establish the α or β orientation of the methyl group at C-16 and the substituents at C-17. uzh.ch It is important to note that the absence of an NOE does not definitively mean that two protons are far apart. uzh.ch
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. semanticscholar.org For 17α-Carboxy-17α-formyloxy Dexamethasone, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional moieties.
The presence of the carboxylic acid group would be indicated by a broad O-H stretching band typically in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The formyloxy group (an ester of formic acid) would also show a characteristic C=O stretching vibration, likely in the range of 1720-1740 cm⁻¹. The α,β-unsaturated ketone in the A-ring of the dexamethasone structure gives rise to a C=C stretching absorption around 1660 cm⁻¹ and a C=O stretching absorption around 1600-1620 cm⁻¹. researchgate.netresearchgate.net The O-H stretching of the hydroxyl group at C-11 would appear as a sharp band around 3500 cm⁻¹. kmu.ac.ir The C-F bond would also have a characteristic stretching vibration in the fingerprint region.
Interactive Data Table: Expected IR Absorption Bands for 17α-Carboxy-17α-formyloxy Dexamethasone
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |
| Carboxylic Acid C=O | 1700-1725 | Stretching |
| Formyloxy C=O | 1720-1740 | Stretching |
| α,β-Unsaturated Ketone C=O | 1600-1620 | Stretching |
| α,β-Unsaturated Ketone C=C | 1660 | Stretching |
| Alcohol O-H | ~3500 (sharp) | Stretching |
| C-H | 2850-3000 | Stretching |
| C-F | 1000-1400 | Stretching |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, purification, and quantification of 17α-Carboxy-17α-formyloxy Dexamethasone from reaction mixtures, degradation products, or biological matrices.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. hitachi-hightech.comendocrine-abstracts.org For the analysis of dexamethasone and its derivatives, reversed-phase UPLC methods are commonly employed, often using C18 or other specialized stationary phases. endocrine-abstracts.orgwaters.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of closely related steroid compounds. endocrine-abstracts.org The high resolving power of UPLC is particularly advantageous for separating isomeric impurities from the main compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of steroids. nih.govnih.gov
Analytical HPLC: Reversed-phase HPLC with C8 or C18 columns is widely used for the quantitative analysis of dexamethasone and its impurities. oup.comsepscience.com Isocratic or gradient elution with mobile phases such as water/acetonitrile or water/methanol mixtures allows for the separation of dexamethasone from its epimer, betamethasone, and other related substances. lcms.czsielc.comedu.krd UV detection is commonly performed at around 240-254 nm, where the α,β-unsaturated ketone chromophore exhibits strong absorbance. hitachi-hightech.comoup.com
Preparative HPLC: When larger quantities of the pure compound are needed, for instance, to be used as a reference standard, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to isolate and purify specific compounds from a mixture. nih.gov By scaling up an optimized analytical method, it is possible to obtain milligrams to grams of highly pure 17α-Carboxy-17α-formyloxy Dexamethasone.
Interactive Data Table: Comparison of Typical HPLC and UPLC Parameters for Steroid Analysis
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions (ID x Length) | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Flow Rate | 1.0-1.5 mL/min | 0.4-0.6 mL/min |
| Analysis Time | 15-30 min | < 10 min |
| System Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Capillary Gas Chromatography Mass Spectrometry (GC-MS) in Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for steroid analysis. oup.commdpi.com However, due to the low volatility and thermal instability of corticosteroids like dexamethasone and its derivatives, a derivatization step is typically required prior to GC analysis. tandfonline.comnih.govacs.org
This derivatization process, often a two-step methoximation followed by trimethylsilylation, converts the polar hydroxyl and carboxyl groups into more volatile and thermally stable methoxime-trimethylsilyl (MO-TMS) ethers. tandfonline.commdpi.com This chemical modification improves the chromatographic properties of the analytes, allowing them to be separated on a capillary GC column, which offers high resolution. nih.govrestek.com The subsequent detection by mass spectrometry provides detailed structural information based on the fragmentation patterns of the derivatized molecules, enabling confident identification and quantification. oup.commdpi.com While powerful, the need for derivatization makes GC-MS a more time-consuming method compared to LC-MS for this class of compounds. researchgate.net
Mechanistic Biotransformation Studies Involving Dexamethasone and Its 17α Carboxy 17α Formyloxy Derivative
In Vitro Models for Dexamethasone (B1670325) Biotransformation and Metabolite Formation
The study of dexamethasone's metabolic fate relies on various in vitro systems that replicate the enzymatic processes occurring in the body. These models are crucial for identifying metabolites and understanding the pathways of biotransformation.
Human liver subcellular fractions, such as microsomes and the S9 fraction, are fundamental tools for in vitro drug metabolism studies. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) monooxygenases. nih.gov The S9 fraction is a post-mitochondrial supernatant that contains both microsomes and the cytosolic fraction, thereby encompassing a wider range of both Phase I and Phase II metabolic enzymes. nih.gov
In the context of dexamethasone, incubation with human liver microsomes has revealed that the drug is extensively metabolized. nih.govclinpgx.orgresearchgate.net The primary metabolic pathways identified in these systems are 6-hydroxylation and side-chain cleavage. nih.govdrugbank.com Studies using microsomes from multiple human livers have identified several key metabolites. clinpgx.orgresearchgate.net There is often considerable variability in the metabolic profiles between individuals, which can be observed in these in vitro systems. clinpgx.orgresearchgate.net The S9 fraction, containing both microsomal and cytosolic enzymes, allows for a more comprehensive profile of metabolism, incorporating both phase I and II biotransformations. nih.gov
Table 1: Dexamethasone Metabolites Identified in Human Liver Microsomal Incubations This table is based on data from in vitro studies and may not represent all possible metabolites.
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| 6β-hydroxydexamethasone | 6-Hydroxylation | clinpgx.orgresearchgate.net |
| 6α-hydroxydexamethasone | 6-Hydroxylation | clinpgx.orgresearchgate.net |
| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) | Side-chain cleavage | clinpgx.orgresearchgate.net |
Microbial biotransformation serves as a powerful tool in steroid research, offering an effective alternative to chemical synthesis for producing steroid derivatives. researchfloor.orgwjpls.org Microorganisms such as fungi and bacteria possess a rich diversity of enzymes capable of performing specific and stereoselective modifications on the steroid nucleus. researchfloor.orgresearchgate.net These transformations are carried out under mild conditions and can achieve high yields. researchfloor.orgwjpls.org
The reactions catalyzed by microbial systems are varied and include hydroxylation, dehydrogenation, side-chain degradation, and ring aromatization, among others. wjpls.orgsemanticscholar.org Filamentous fungi are particularly noted for their enzymatic variety, enabling a wide range of reactions. researchgate.net These systems are used to produce novel metabolites and to study metabolic pathways that may be analogous to those in mammals. researchgate.netnih.gov For instance, microbial hydroxylation at various carbon atoms of the steroid framework is a key industrial application that leverages the high yields and enantioselectivity of these biological systems. researchfloor.org
Table 2: Common Steroid Biotransformation Reactions Catalyzed by Microorganisms
| Reaction Type | Description | Reference |
|---|---|---|
| Hydroxylation | Introduction of a hydroxyl (-OH) group | wjpls.orgresearchgate.netsemanticscholar.org |
| Dehydrogenation | Removal of hydrogen, often creating a double bond | wjpls.orgsemanticscholar.org |
| Side-Chain Degradation | Cleavage of the side chain attached to the steroid nucleus | wjpls.orgsemanticscholar.org |
| Oxidation | Conversion of a functional group to a more oxidized state (e.g., alcohol to ketone) | researchgate.net |
| Reduction | Conversion of a functional group to a more reduced state (e.g., ketone to alcohol) | wjpls.orgresearchgate.netsemanticscholar.org |
Enzymatic Pathways in Dexamethasone Metabolism Leading to 17-Substitutions
The metabolism of dexamethasone involves a series of enzymatic reactions that modify its structure, leading to various metabolites. Key among these are reactions catalyzed by Cytochrome P450 enzymes and hydrolytic enzymes.
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of steroids. nih.govfrontiersin.org In humans, they are responsible for the biotransformation of numerous drugs, including dexamethasone. frontiersin.org
Research has conclusively shown that CYP3A4 is the principal enzyme responsible for the 6-hydroxylation of dexamethasone in the human liver, leading to the formation of 6α- and 6β-hydroxydexamethasone. nih.govclinpgx.orgresearchgate.netdrugbank.com Studies using ketoconazole, a potent inhibitor of CYP3A4, demonstrated complete inhibition of these hydroxylation pathways, confirming the enzyme's role. clinpgx.orgresearchgate.net
In addition to hydroxylation, CYP enzymes mediate the cleavage of the corticosteroid side chain. For dexamethasone, this results in the formation of androstane derivatives. nih.govclinpgx.orgresearchgate.net Specifically, dexamethasone undergoes side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). clinpgx.orgresearchgate.net This metabolite can then serve as a substrate for further hydroxylation, also catalyzed by CYP3A4. clinpgx.orgresearchgate.net The dual activity of some P450 enzymes, such as CYP17A1 which performs both hydroxylation and a C-C bond cleavage (lyase) reaction, provides a mechanistic model for how such side-chain cleavage occurs. nih.gov
Table 3: Key Cytochrome P450-Mediated Reactions in Dexamethasone Metabolism
| Reaction | Primary Enzyme | Product(s) | Reference |
|---|---|---|---|
| 6β-Hydroxylation | CYP3A4 | 6β-hydroxydexamethasone | nih.govclinpgx.orgresearchgate.net |
| 6α-Hydroxylation | CYP3A4 | 6α-hydroxydexamethasone | nih.govclinpgx.orgresearchgate.net |
Many corticosteroids are formulated as esters to modify their physicochemical properties. The deactivation of these corticosteroid esters often involves hydrolysis, a chemical reaction that breaks down the ester bond, typically leading to the release of the active steroid alcohol. This process can be mediated by various enzymes, such as esterases, present in tissues and fluids. For example, studies on cortisol 21-esters have shown that they are hydrolyzed to the free steroid by enzymes present in synovial tissue and fluid. nih.gov The rate of this hydrolysis can be influenced by the length of the ester chain, suggesting that the chemical structure of the ester plays a role in its deactivation rate. nih.gov This hydrolytic cleavage is a critical step in the metabolic pathway of many synthetic corticosteroids, converting the ester prodrug to its active form or deactivating it for subsequent elimination.
The Role of 17α-Carboxy-17α-formyloxy Dexamethasone in Comprehensive Dexamethasone Metabolic Profiling
Comprehensive metabolic profiling, or metabolomics, is a powerful approach to understand the systemic effects of a drug. nih.govnih.govmdpi.com Long-term administration of dexamethasone is known to cause significant changes in multiple metabolic pathways, affecting amino acid, lipid, and glucose metabolism in various tissues. nih.govnih.govmdpi.com
In this complex metabolic landscape, the identification of specific and unique metabolites is crucial for building a complete and accurate picture of a drug's biotransformation. 17α-Carboxy-17α-formyloxy Dexamethasone is one such metabolite of dexamethasone. scbt.com Its structure, featuring modifications at the C17 position, represents a significant transformation of the parent drug.
The presence of metabolites like 17α-Carboxy-17α-formyloxy Dexamethasone in metabolic profiles provides key markers for specific biotransformation pathways that go beyond simple hydroxylation or side-chain cleavage. Identifying and quantifying such unique metabolites are essential for a holistic understanding of dexamethasone's fate in the body. This detailed metabolic map helps to correlate the drug's mechanism of action and its side effects with specific metabolic perturbations, potentially offering insights for mitigating adverse effects. nih.govnih.govmdpi.com Therefore, 17α-Carboxy-17α-formyloxy Dexamethasone is an important piece in the puzzle of dexamethasone's comprehensive metabolic profile.
Identification and Characterization as a Key Degradation Product/Metabolite
17α-Carboxy-17α-formyloxy Dexamethasone, with the chemical formula C22H27FO6 and a molecular weight of 406.44 g/mol , is a recognized derivative of dexamethasone. scbt.com Its identity has been confirmed in scientific studies through the co-injection of authentic standards in analytical procedures, a method that verifies the presence of a compound by comparing its chromatographic behavior to a known, pure sample. This derivative is also known by its systematic name: 9-fluoro-17-(formyloxy)-11-hydroxy-16-methyl-3-oxo-(11β,16α,17α)-androsta-1,4-diene-17-carboxylic acid. scbt.com
The characterization of this compound has been facilitated by various analytical techniques. While specific spectral data from biotransformation studies are not extensively detailed in publicly available literature, the general approach for identifying such metabolites involves a combination of liquid chromatography and mass spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition, while tandem mass spectrometry (MS/MS) would provide fragmentation patterns that help in elucidating the structure. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also crucial techniques for the definitive structural confirmation of isolated metabolites.
The formation of 17α-Carboxy-17α-formyloxy Dexamethasone is believed to occur through an oxidative degradation pathway of the C17 side chain of the dexamethasone molecule. While the precise enzymatic mechanisms driving this transformation in biological systems are not extensively documented in available research, it is understood to be a product of the metabolic processes that dexamethasone undergoes in the body.
| Property | Value |
|---|---|
| CAS Number | 473273-04-0 |
| Molecular Formula | C22H27FO6 |
| Molecular Weight | 406.44 g/mol |
| Systematic Name | 9-fluoro-17-(formyloxy)-11-hydroxy-16-methyl-3-oxo-(11β,16α,17α)-androsta-1,4-diene-17-carboxylic acid |
Contribution to the Overall Metabolic Landscape of Dexamethasone
The metabolism of dexamethasone is extensive, with multiple biotransformation pathways occurring primarily in the liver. The major metabolic routes for dexamethasone include hydroxylation and side-chain cleavage, which are largely mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme. nih.govresearchgate.netnih.gov These processes lead to the formation of several key metabolites.
The primary metabolites of dexamethasone that have been more extensively studied include 6α-hydroxydexamethasone and 6β-hydroxydexamethasone, which are products of CYP3A4-mediated hydroxylation. researchgate.netnih.gov Another significant pathway involves the cleavage of the C17 side chain to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). nih.govresearchgate.netnih.gov
The formation of 17α-Carboxy-17α-formyloxy Dexamethasone represents a more complex transformation of the C17 side chain. Its presence indicates that the metabolic degradation of dexamethasone is not limited to simple hydroxylation and side-chain scission but also involves more intricate oxidative and rearrangement reactions. Further research, including detailed in vitro studies with human liver microsomes and in vivo pharmacokinetic studies with comprehensive metabolite profiling, is needed to quantify the extent of formation of 17α-Carboxy-17α-formyloxy Dexamethasone and to fully understand its role in the metabolic fate of dexamethasone.
| Metabolite | Metabolic Pathway |
|---|---|
| 6α-Hydroxydexamethasone | Hydroxylation |
| 6β-Hydroxydexamethasone | Hydroxylation |
| 9α-Fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) | Side-chain cleavage |
| 17α-Carboxy-17α-formyloxy Dexamethasone | Side-chain oxidation and rearrangement |
Structure Activity Relationship Sar Studies of Dexamethasone Derivatives with 17 Substitutions
General Principles of Steroid Nucleus Modifications and Molecular Recognition in Corticosteroid Research
The biological activity of corticosteroids is intrinsically linked to their three-dimensional structure, which dictates how they bind to the glucocorticoid receptor. The steroid nucleus, composed of four fused rings (A, B, C, and D), provides a rigid framework that can be chemically modified to fine-tune its pharmacological properties.
Influence of A, B, C, and D Ring Modifications on Steroid Molecular Interactions
Modifications to each of the four rings of the steroid nucleus have been shown to impact the molecule's interaction with the glucocorticoid receptor. The A-ring, with its double bonds between C1-C2 and C4-C5, is crucial for the anti-inflammatory activity of dexamethasone (B1670325) and helps to reduce salt-retaining properties. nih.gov The conformation of the A-ring, which in dexamethasone is a 1α,2β-half-chair, is a key determinant of the drug's activity. nih.gov The presence of a fluorine atom at the C9 position in the B-ring significantly enhances the binding affinity for the corticosteroid receptor and hinders the oxidation of the hydroxyl group at the C11 position in the C-ring. bohrium.com The D-ring and the substituents at the C17 position also play a significant role in glucocorticoid activity. nih.gov
Stereochemical Considerations and Their Impact on Receptor Binding and Protein Interactions
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of steroids. nih.gov The steroid nucleus contains multiple chiral centers, leading to numerous possible stereoisomers, each with potentially different biological activities. The natural and most active form of steroids typically possesses a specific trans-fusion between the B/C and C/D rings, and a variable A/B ring fusion. nih.gov This specific arrangement ensures a snug fit into the ligand-binding pocket of the glucocorticoid receptor. Any deviation from this optimal stereochemistry can drastically reduce or even abolish the binding affinity and subsequent biological response.
Mechanistic Insights from 17-Position Esterification and Carboxylation in Corticosteroids
The C17 position of the steroid nucleus has been a focal point for medicinal chemists. Modifications at this site, such as esterification and carboxylation, can profoundly influence the pharmacokinetics and pharmacodynamics of corticosteroids.
Impact on Glucocorticoid Receptor Binding Affinity and Specificity (academic understanding of molecular recognition)
The introduction of substituents at the 17α-position directly influences how the corticosteroid docks with the glucocorticoid receptor. The 17α-hydroxyl group of glucocorticoids is thought to interact with specific amino acid residues within the receptor's ligand-binding domain, such as glutamine 642. nih.gov
Modification of the 17β-side chain of dexamethasone to create 17β-carboxamide derivatives has been shown to alter receptor binding affinity and can shift the compound's activity from being an agonist to an antagonist. pubcompare.ai Kinetic studies of these derivatives revealed that while their association rate constants were similar to dexamethasone, their dissociation rate constants varied. pubcompare.ai Compounds with rapid dissociation acted as antagonists, suggesting that the stability of the receptor-ligand complex is crucial for initiating the conformational changes required for agonist activity. pubcompare.ai
Chemical Reactivity and Systemic Stability of 17-Substituted Corticosteroids and its Influence on Biological Half-Life in Research Models
The chemical nature of the substituent at the 17-position significantly impacts the metabolic stability and, consequently, the biological half-life of the corticosteroid. Dexamethasone itself has a biological half-life of 36 to 54 hours. rcsb.org
17α-Carboxy-17α-formyloxy Dexamethasone has been identified as a metabolite of dexamethasone. nih.govscbt.com This indicates that it is formed in the body through metabolic processes. The formation of a 17-carboxylic acid derivative from dexamethasone involves the oxidative cleavage of the side chain. nih.gov The presence of a 17-formoxyl group is thought to arise from the Baeyer-Villiger oxidation of an aldehyde intermediate. nih.gov
The stability of ester groups at the 17-position can be influenced by enzymatic hydrolysis. For instance, some 17-ester derivatives of corticosteroids are designed as "antedrugs" or soft drugs, which are active topically but are rapidly metabolized to inactive carboxylic acid derivatives upon systemic absorption, thereby reducing systemic side effects. nih.gov Studies on certain 17-acyl derivatives have shown that their in vitro half-lives in human serum can vary significantly depending on the nature of the acyl group. nih.gov
Computational Chemistry and Modeling of Dexamethasone and Its Derivatives
Quantum Chemical Calculations for Molecular Conformation, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of steroid structures. nih.govacs.org These methods allow for a detailed exploration of the electronic structure of molecules, which in turn governs their geometry, stability, and chemical behavior.
Density Functional Theory (DFT) Applications in Steroid Structure and Spectroscopy
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For steroids like dexamethasone (B1670325) and its derivatives, DFT is instrumental in predicting their three-dimensional structures and spectroscopic properties. nih.gov By calculating the electron density, DFT can determine the most stable arrangement of atoms in a molecule, known as its ground-state conformation.
Researchers utilize DFT to simulate various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral features to vibrational modes or chemical shifts of the atoms. For instance, DFT calculations can help to precisely identify the vibrational frequencies of the carbonyl (C=O) groups and the hydroxyl (O-H) group in the dexamethasone backbone, as well as the additional carboxyl and formyloxy groups in its 17α-substituted derivative. This level of detail is crucial for understanding how structural modifications impact the molecule's properties.
A study on various steroid hormones highlighted the power of DFT in conjunction with experimental IR and vibrational circular dichroism (VCD) spectroscopy to elucidate the conformational distributions of steroids in solution. nih.gov Such approaches are vital for understanding the flexibility of the steroid's rotatable bonds and their influence on the resulting spectra. nih.gov
Conformational Analysis and Prediction of Reaction Energetics and Mechanisms
The biological activity of a steroid is intrinsically linked to its three-dimensional shape. Conformational analysis, powered by quantum chemical calculations, explores the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. nih.gov For a complex molecule like 17α-Carboxy-17α-formyloxy Dexamethasone, with its fused ring system and flexible side chain, multiple low-energy conformations can coexist.
Quantum chemistry methods are also pivotal in predicting the energetics and mechanisms of chemical reactions. acs.org For example, these calculations can model the metabolic transformations that dexamethasone undergoes in the body, such as hydroxylation and side-chain cleavage. nih.gov By calculating the activation energies for different reaction pathways, researchers can predict the most likely sites of metabolism on the steroid nucleus. This predictive capability is essential for understanding the biotransformation of dexamethasone into derivatives like 17α-Carboxy-17α-formyloxy Dexamethasone and for designing new steroid-based drugs with improved metabolic stability.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Studies
Understanding how a steroid derivative interacts with its protein target, typically a receptor, is fundamental to explaining its biological effects. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions at an atomic level. nih.gov
Elucidation of Binding Modes and Conformational Dynamics of Steroid Derivatives
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net In the context of 17α-Carboxy-17α-formyloxy Dexamethasone, docking studies can be performed with its target protein, the glucocorticoid receptor (GR). These simulations place the steroid derivative into the receptor's binding site in various possible conformations and score them based on their binding affinity. This allows for the identification of the most probable binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, in silico studies have been used to explore the interactions between dexamethasone and the androgen receptor, highlighting the importance of specific amino acid residues in the binding cleft. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex over time. frontiersin.orgresearchgate.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of both the ligand and the protein upon binding. This can reveal conformational changes in the receptor induced by the ligand, which are often crucial for its activation or inhibition.
In Silico Assessment of Derivative Stability within Binding Pockets
For 17α-Carboxy-17α-formyloxy Dexamethasone, MD simulations within the glucocorticoid receptor's binding pocket could reveal how the carboxyl and formyloxy substituents affect its orientation and stability compared to the parent dexamethasone molecule. These simulations can also calculate the binding free energy, providing a quantitative measure of the affinity of the derivative for the receptor. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications influence biological activity.
Predictive Models for Steroid Metabolism and Biotransformation Sites
The metabolic fate of a drug is a key aspect of its pharmacokinetic profile. In silico models have emerged as valuable tools for predicting the metabolism and potential biotransformation sites of new chemical entities, including steroid derivatives. researchgate.net These models can range from simple rule-based systems to complex machine learning algorithms trained on large datasets of known metabolic reactions. nih.govnih.gov
For dexamethasone, it is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to hydroxylated products and side-chain cleavage. nih.govclinpgx.org Predictive models can be used to assess the likelihood of 17α-Carboxy-17α-formyloxy Dexamethasone being a substrate for these and other metabolizing enzymes. By analyzing the chemical structure of the derivative, these models can identify atoms or functional groups that are most susceptible to enzymatic attack.
Mechanism-Based Prediction Models for Cytochrome P450-Mediated Metabolism
The metabolism of xenobiotics, including corticosteroids like dexamethasone, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. acs.org Specifically, CYP3A4 is the most abundant P450 isoform in the human liver and is responsible for the metabolism of over 50% of clinically used drugs, including dexamethasone. mdpi.comnih.govnih.gov The primary metabolic pathways for dexamethasone mediated by CYP3A4 are 6α- and 6β-hydroxylation, along with side-chain cleavage. researchgate.netclinpgx.org Given the broad substrate specificity and large active site of CYP3A4, predicting the precise site of metabolism (SOM) on a complex steroid structure is a significant challenge. mdpi.com
To address this, mechanism-based prediction models have been developed. These models go beyond simple statistical correlation and aim to simulate the actual physical and chemical processes of the metabolic reaction. mdpi.com They are typically based on two key parameters: the binding conformation of the substrate within the enzyme's active site and the chemical reactivity of the ligand. mdpi.com
Modeling Process: A common approach involves a multi-step computational process:
Molecular Docking: The steroid molecule is "docked" into a model of the CYP3A4 active site. This simulation explores various possible binding poses and orientations of the substrate relative to the enzyme's reactive center, the heme iron-oxo species (Compound I). researchgate.netnih.gov
Energy Calculations: The stability and likelihood of each binding pose are evaluated. This helps identify the most favorable conformations for a reaction to occur. mdpi.com
Reactivity Analysis: For the most promising poses, quantum mechanics (QM) or hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are performed. manchester.ac.uk These methods calculate the activation energy required to abstract a hydrogen atom or perform an addition reaction at different positions on the steroid, thereby predicting the most likely SOM. mdpi.commanchester.ac.uk
One study focused on creating a mechanism-based model specifically for predicting the metabolic sites of steroids in CYP3A4. mdpi.com The model's accuracy was tested against a set of 38 steroids and 12 non-steroids. mdpi.com The results demonstrated high predictive power, with the model correctly identifying at least one of the top three predicted metabolic sites when compared with experimental data. mdpi.com
| Dataset | Number of Compounds | Overall Accuracy | Metabolic Reactions Modeled |
|---|---|---|---|
| Training Set | 38 Steroids, 12 Non-Steroids (randomly assigned) | 82.14% | Aliphatic Hydroxylation, N-dealkylation |
| Test Set | 38 Steroids, 12 Non-Steroids (randomly assigned) | 86.36% |
Data sourced from a study on a mechanism-based prediction model for CYP3A4. mdpi.com
These models are crucial for early-stage drug discovery, allowing for the prediction of metabolic pathways of new dexamethasone derivatives. By understanding how structural changes might alter the interaction with CYP3A4, researchers can design compounds with more desirable metabolic profiles. For instance, such models can predict the enzymatic reactions that lead from dexamethasone to metabolites like 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A), an intermediate in the formation of other derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies for Steroid Derivatives
Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Metabolism Relationship (SMR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or metabolic fate. nih.govscienceforecastoa.com For steroid derivatives, these models are invaluable for predicting properties like receptor binding affinity, anti-inflammatory potency, and susceptibility to metabolism without synthesizing and testing each compound. nih.govnih.gov
The fundamental principle of QSAR/SMR is that the properties of a chemical are a function of its molecular structure. scienceforecastoa.com The process involves:
Data Set Collection: A series of structurally related compounds (e.g., various steroid derivatives) with known experimental data for an endpoint (e.g., glucocorticoid receptor binding affinity, rate of metabolism) is assembled.
Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment, partial charges), and steric or topological features (molecular weight, shape indices). scienceforecastoa.com
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the biological activity. scienceforecastoa.comnih.gov
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. nih.govmdpi.com
Application to Steroid Derivatives: For glucocorticoids like dexamethasone and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for potent activity. For example, a study might analyze how modifications at different positions on the steroid nucleus affect binding to the glucocorticoid receptor (GR). nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These techniques generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish activity. mdpi.com A 3D-QSAR study on isoxazole (B147169) derivatives as FXR agonists, for instance, generated models with high predictive accuracy (r² > 0.96) and identified that hydrophobicity and electronegativity at specific positions were crucial for activity. mdpi.com
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Key Finding |
|---|---|---|---|---|
| CoMFA | 0.664 | 0.960 | 0.872 | Hydrophobicity and electronegativity at specific substituent positions are critical for agonist activity. |
| CoMSIA | 0.706 | 0.969 | 0.866 |
Data adapted from a 3D-QSAR study on isoxazole derivatives. mdpi.com The high r² and r²_pred values indicate a robust and predictive model.
SMR studies apply the same principles to predict metabolic outcomes. For instance, a model could be developed to predict the rate at which different steroid derivatives are hydroxylated by CYP3A4. Such models can help identify which structural modifications might make a derivative more or less resistant to metabolism, thereby influencing its duration of action. derangedphysiology.com The stability of a steroid, or its resistance to metabolism, can be conferred by features like a double bond at specific carbons or the addition of a halogen. derangedphysiology.com By correlating these structural features with metabolic rates, SMR models provide a predictive tool for designing next-generation corticosteroids.
Q & A
Q. What in vitro models best elucidate the anti-inflammatory vs. immunosuppressive trade-offs of 17α-Carboxy-17α-formyloxy Dexamethasone?
- Methodological Answer : Use LPS-stimulated macrophage assays to measure cytokine suppression (e.g., IL-6, TNF-α) alongside functional T-cell inhibition assays (e.g., CFSE dilution). Transcriptomic analysis (RNA-seq) can map glucocorticoid receptor (GR) activation patterns to predict clinical immunosuppression risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
